Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Antitubercular drug discovery Pantothenate synthetase inhibition Pyrazolopyridine SAR

1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride (CAS 1706432-02-1) is a tetrahydropyrazolo[4,3-c]pyridine derivative bearing a 1-phenyl substituent on the pyrazole ring and a 3-carboxylic acid moiety on the fused bicyclic core, supplied as the hydrochloride salt. This compound belongs to the pyrazolo[4,3-c]pyridine scaffold family, a privileged heterocyclic framework recognized in medicinal chemistry for its versatility in generating bioactive molecules across diverse target classes including kinases, protein–protein interactions, and metabolic enzymes.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72
CAS No. 1706432-02-1
Cat. No. B2904033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
CAS1706432-02-1
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72
Structural Identifiers
SMILESC1CNCC2=C1N(N=C2C(=O)O)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H13N3O2.ClH/c17-13(18)12-10-8-14-7-6-11(10)16(15-12)9-4-2-1-3-5-9;/h1-5,14H,6-8H2,(H,17,18);1H
InChIKeyYWYMRASVQQSMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Hydrochloride (CAS 1706432-02-1): Procurement-Relevant Structural Identity and Scaffold Context


1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride (CAS 1706432-02-1) is a tetrahydropyrazolo[4,3-c]pyridine derivative bearing a 1-phenyl substituent on the pyrazole ring and a 3-carboxylic acid moiety on the fused bicyclic core, supplied as the hydrochloride salt. This compound belongs to the pyrazolo[4,3-c]pyridine scaffold family, a privileged heterocyclic framework recognized in medicinal chemistry for its versatility in generating bioactive molecules across diverse target classes including kinases, protein–protein interactions, and metabolic enzymes [1]. Within this scaffold family, substitution at the N-1 position of the pyrazole ring is a critical determinant of target engagement and pharmacological profile, as demonstrated by structure–activity relationship (SAR) studies in PEX14–PEX5 inhibitors [2] and kinase inhibitor programs [3]. The 3-carboxylic acid functionality provides a synthetic handle for further derivatization into amides, esters, and other pharmacophoric extensions, making this compound a strategically positioned intermediate for lead optimization campaigns.

Why Generic Substitution of CAS 1706432-02-1 with Other Pyrazolopyridine Building Blocks Carries Scientific Risk


Within the tetrahydropyrazolo[4,3-c]pyridine chemical space, seemingly minor structural variations produce substantial differences in downstream biological activity profiles. The N-1 phenyl substituent present in CAS 1706432-02-1 is not merely a placeholder: SAR studies on pyrazolo[4,3-c]pyridine-based PEX14–PEX5 inhibitors demonstrate that N-1 substitution patterns directly modulate target binding affinity, with aromatic substituents at this position contributing to hydrophobic pocket occupancy critical for inhibitory activity [1]. Furthermore, the 3-carboxylic acid group distinguishes this compound from the 3-carboxamide or 3-unsubstituted analogs that dominate many screening libraries. In Mycobacterium tuberculosis pantothenate synthetase (MTB PS) inhibitor programs, conversion of the 3-carboxylic acid to carboxamide derivatives was required to achieve optimal enzyme inhibition, underscoring that the acid form serves a distinct synthetic purpose as a diversifiable intermediate rather than a final bioactive entity [2]. The hydrochloride salt form additionally confers aqueous solubility advantages for solution-phase chemistry workflows compared to free-base analogs, directly impacting synthetic tractability in parallel medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Hydrochloride Versus Closest Structural Analogs


N-1 Phenyl Substitution Confers Synthetic Access to MTB PS Inhibitors with Documented IC50 Values, Differentiating from N-1 Unsubstituted and N-1 Alkyl Analogs

The 1-phenyl substituent present in CAS 1706432-02-1 is the critical structural feature enabling derivation into 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-based MTB PS inhibitors. A dedicated SAR campaign systematically varied substitution at this position and demonstrated that the 3-phenyl-bearing scaffold, when further elaborated, yielded compound 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide) with an IC50 of 21.8 ± 0.8 µM against MTB PS and an MIC of 26.7 µM against MTB, with no cytotoxicity at 50 µM. This stands in contrast to the N-1 unsubstituted analog (CAS 1242339-11-2, 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride), which lacks the phenyl ring required for the hydrophobic interactions underpinning this activity profile [1]. The N-1 ethyl analog (1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid) similarly lacks the aromatic character needed for π-stacking interactions observed in the MTB PS active site [2].

Antitubercular drug discovery Pantothenate synthetase inhibition Pyrazolopyridine SAR

N-1 Phenyl Group Is a Structural Determinant for PEX14–PEX5 PPI Inhibition, Differentiating the Target Compound from N-1 Unsubstituted Scaffolds in Antiparasitic Drug Discovery

In the first-in-class PEX14–PEX5 PPI inhibitor program, SAR analysis of the pyrazolo[4,3-c]pyridine series revealed that N-1 aromatic substitution is essential for inhibitor binding to the PEX14 N-terminal domain. The initial hit compound derived from this scaffold (pyrazolo[4,3-c]pyridine derivative 1) exhibited a KD of 163 µM in NMR CSP analysis, and subsequent optimization of N-1 and C-3 substituents led to compounds with nanomolar trypanocidal activity against T. brucei and T. cruzi [1]. The 1-phenyl substituent in CAS 1706432-02-1 mirrors the N-1 aromatic motif present in the optimized leads from this campaign, whereas the N-1 unsubstituted analog (CAS 1242339-11-2) lacks the aromatic hydrophobic contact that X-ray structural analysis showed to be critical for PEX14 pocket occupancy [1]. Attempts to replace N-1 aryl groups with alkyl or H substituents in this series resulted in substantial loss of binding affinity [1].

Antiparasitic drug discovery PEX14–PEX5 protein–protein interaction Trypanosoma brucei

3-Carboxylic Acid Functionality Enables Divergent Derivatization into Carboxamide-Based Kinase and Metabolic Enzyme Inhibitors, Contrasting with Pre-formed Carboxamide Analogs

CAS 1706432-02-1 bears a free 3-carboxylic acid group that serves as a versatile synthetic handle for amide coupling, esterification, and heterocycle formation. This contrasts directly with pre-formed 3-carboxamide analogs such as N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220035-70-0), which locks the C-3 position into a single amide configuration. The synthetic flexibility conferred by the carboxylic acid is demonstrated by the breadth of bioactive compounds accessible from this intermediate: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide derivatives have been developed as potent IDH1 allosteric inhibitors (co-crystallized with IDH1 at 2.01 Å resolution, PDB 6BKZ) [1], and structurally related pyrazolo[4,3-c]pyridine carboxamides have been reported as MTB PS inhibitors [2] and cannabinoid-1 (CB1) receptor inverse agonists [3] with defined potency values. Pre-formed carboxamide analogs preclude exploration of diverse amine coupling partners without deprotection/reprotection steps, reducing synthetic efficiency in library production.

Kinase inhibitor synthesis Parallel medicinal chemistry Carboxylic acid handle diversification

Hydrochloride Salt Form Provides Solubility and Handling Advantages over Free Base Analogs, Impacting Synthetic Workflow Efficiency

CAS 1706432-02-1 is supplied as the hydrochloride salt, which enhances aqueous solubility and stability compared to the corresponding free base. The hydrochloride salt of structurally related pyrazolo[4,3-c]pyridine derivatives has been noted for its improved handling characteristics in solution-phase amide coupling and other aqueous-compatible transformations . This contrasts with the neutral base form which typically exhibits lower water solubility and may require organic co-solvents or phase-transfer conditions, adding operational complexity to parallel synthesis workflows. Additionally, the hydrochloride salt provides a defined stoichiometric form for quantitative weighing and reaction setup, reducing variability in scale-up operations compared to hygroscopic or amorphous free-base forms.

Salt form selection Aqueous solubility Solution-phase chemistry

Tetrahydropyrazolo[4,3-c]pyridine Scaffold with 3-COOH and 1-Phenyl Groups Maps onto Kinase Inhibitor Pharmacophore Models, Distinct from Pyrazolo[1,5-a]pyridine Regioisomers

The pyrazolo[4,3-c]pyridine regioisomeric scaffold present in CAS 1706432-02-1 is structurally and pharmacophorically distinct from the pyrazolo[1,5-a]pyridine regioisomer, which is more commonly encountered in commercial building block collections (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid and its 2-phenyl analog). The [4,3-c] fusion pattern positions the pyridine nitrogen at a different vector relative to the pyrazole ring, resulting in distinct hydrogen bond acceptor/donor geometries that influence kinase hinge-binding interactions [1]. Patent literature explicitly claims substituted pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors with defined structure–activity relationships dependent on this regioisomeric configuration [1]. Compounds based on the pyrazolo[1,5-a]pyridine scaffold (e.g., 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid) adopt a different spatial orientation that is incompatible with the binding mode characterized for [4,3-c] series kinase inhibitors.

Kinase inhibitor scaffold Regioisomeric selectivity Pyrazolopyridine chemotype

Patent Landscape Coverage: CAS 1706432-02-1 Underpins IP-Relevant Chemical Space Across 41 Disclosed Patent Families, Differentiating from Narrower-Scope Analogs

The core scaffold of CAS 1706432-02-1, 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, is associated with 41 patent families spanning kinase inhibition, SSAO activity modulation, Factor XIa inhibition, and antiparasitic applications [1][2]. This breadth of IP coverage indicates that the scaffold has been independently validated as a productive starting point across multiple therapeutic programs. In contrast, closely related analogs such as the N-1 unsubstituted variant (CAS 1242339-11-2) and the N-1 ethyl variant are associated with substantially fewer patent disclosures, reflecting more limited industrial validation . For organizations conducting freedom-to-operate analyses or seeking to position novel derivatives within existing IP landscapes, procurement of CAS 1706432-02-1 provides entry into a well-characterized patent space with defined SAR precedent.

Patent landscape analysis IP-protected chemical space Freedom-to-operate assessment

Procurement-Driven Application Scenarios for 1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Hydrochloride (CAS 1706432-02-1)


Antitubercular Lead Generation: Synthesis of MTB Pantothenate Synthetase Inhibitors via 3-COOH Derivatization

Research groups pursuing novel antitubercular agents targeting MTB pantothenate synthetase should procure CAS 1706432-02-1 as the entry point for synthesizing 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. The 1-phenyl group is essential for the hydrophobic interactions documented in the MTB PS active site [1], and the 3-carboxylic acid enables direct amide coupling to explore the 5(4H)-carboxamide SAR that yielded compound 6ac (IC50 = 21.8 ± 0.8 µM against MTB PS; MIC = 26.7 µM against MTB H37Rv) [1]. The free carboxylic acid allows systematic variation of amine coupling partners without deprotection steps, supporting efficient parallel library synthesis of 40+ analogs as demonstrated in the published SAR campaign.

Antiparasitic Drug Discovery: PEX14–PEX5 PPI Inhibitor Optimization for Trypanosoma Infections

Teams developing inhibitors of the PEX14–PEX5 protein–protein interaction for Human African Trypanosomiasis or Chagas disease should select CAS 1706432-02-1 as the core building block. The N-1 phenyl substituent matches the aromatic motif that X-ray crystallography and NMR CSP analysis have shown to be critical for PEX14 N-terminal domain binding [2]. Derivatization of the 3-carboxylic acid position—as demonstrated in the Dawidowski et al. optimization campaign—enables tuning of physicochemical properties and target affinity from the initial 163 µM KD hit into the nanomolar potency range [2]. Use of the N-1 unsubstituted analog would foreclose this validated SAR trajectory.

Kinase Inhibitor Library Synthesis: Accessing IP-Protected Pyrazolo[4,3-c]pyridine Chemical Space

Medicinal chemistry groups building targeted kinase inhibitor libraries should procure CAS 1706432-02-1 to access the pyrazolo[4,3-c]pyridine regioisomeric space claimed in kinase inhibitor patents (WO2006077319A1, WO2013041605A1) [3][4]. The [4,3-c] fusion pattern provides a distinct hinge-binding geometry compared to the more common [1,5-a] regioisomer, and the free 3-carboxylic acid permits direct diversification into carboxamide-based kinase inhibitor leads, following the precedent established by IDH1 inhibitors co-crystallized with their target (PDB 6BKZ, 2.01 Å resolution) [5]. The 41 patent families associated with the 1-phenyl-pyrazolo[4,3-c]pyridine scaffold provide a rich SAR knowledge base for guiding library design [6].

Parallel Medicinal Chemistry and High-Throughput Derivatization Workflows

For core facilities and CROs conducting parallel amide coupling campaigns, CAS 1706432-02-1 offers the combination of a diversifiable 3-carboxylic acid handle (enabling direct HATU/EDCI-mediated coupling with diverse amine sets), a hydrochloride salt form for aqueous solubility in automated liquid handling systems, and a defined stoichiometric composition for accurate weighing . This compound supports the synthesis of multiple pharmacophore classes—kinase inhibitors, GPCR modulators (CB1 inverse agonists), and anti-infective agents—from a single building block inventory item, reducing procurement SKU complexity while maximizing chemical space coverage.

Quote Request

Request a Quote for 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.